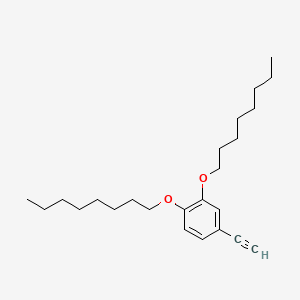

1,2-Bis-octyloxy-4-ethynylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Bis-octyloxy-4-ethynylbenzene is an organic compound with the molecular formula C24H38O2 It is characterized by the presence of two octyloxy groups and an ethynyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis-octyloxy-4-ethynylbenzene typically involves the following steps:

Formation of the Benzene Derivative: The initial step involves the preparation of a benzene derivative with appropriate substituents.

Introduction of Octyloxy Groups: The octyloxy groups can be introduced via nucleophilic substitution reactions, where octyl alcohol reacts with a suitable leaving group on the benzene ring.

Addition of the Ethynyl Group: The ethynyl group can be added through Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Bis-octyloxy-4-ethynylbenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the ethynyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethylene or ethane derivatives .

Applications De Recherche Scientifique

Organic Electronics

1,2-Bis-octyloxy-4-ethynylbenzene is being explored for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the ethynyl group enhances the electronic properties of the compound, making it suitable for charge transport and light emission.

Case Study: OLED Performance

Research indicates that compounds similar to this compound can improve the efficiency of OLEDs. Studies have shown that incorporating such compounds into device architectures can lead to higher luminous efficiencies and better color purity, which are critical for display technologies .

Photonic Applications

The compound's ability to absorb and emit light makes it a candidate for use in photonic devices. Its structure allows for tuning of optical properties through modifications of the alkoxy chains or the ethynyl group.

Case Study: Photonic Device Fabrication

In one study, researchers fabricated photonic devices using derivatives of this compound. These devices demonstrated enhanced light manipulation capabilities, crucial for applications in sensors and telecommunications .

Material Science

Due to its unique chemical structure, this compound can be utilized in developing advanced materials with specific thermal and mechanical properties. The long octyloxy chains contribute to the solubility and processability of the material.

The synthesis of this compound involves multi-step reactions that typically include the formation of the ethynyl group through Sonogashira coupling reactions. This synthetic route is significant for producing high-purity compounds necessary for research applications.

Synthetic Methodology

A typical synthesis pathway may involve:

Mécanisme D'action

The mechanism of action of 1,2-Bis-octyloxy-4-ethynylbenzene involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Bis-octyloxybenzene: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.

1,2-Diethynylbenzene: Contains two ethynyl groups, which can lead to different reactivity and applications.

Uniqueness

1,2-Bis-octyloxy-4-ethynylbenzene is unique due to the combination of octyloxy and ethynyl groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .

Activité Biologique

1,2-Bis-octyloxy-4-ethynylbenzene (CAS No. 179129-14-7) is an organic compound characterized by the presence of two octyloxy groups and an ethynyl group attached to a benzene ring. Its molecular formula is C24H38O2, and it has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

This compound is notable for its unique structure, which combines octyloxy and ethynyl groups. This combination influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H38O2 |

| Molecular Weight | 366.56 g/mol |

| CAS Number | 179129-14-7 |

| Chemical Structure | Structure |

Synthesis

The synthesis of this compound typically involves:

- Formation of Benzene Derivative : Preparation of a suitable benzene derivative.

- Introduction of Octyloxy Groups : Achieved via nucleophilic substitution reactions.

- Addition of Ethynyl Group : Utilizes Sonogashira coupling with an aryl halide and acetylene in the presence of palladium and copper catalysts .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at combating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes involved in cell signaling pathways.

- Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Modulation of Gene Expression : The compound may influence the expression of genes related to cell cycle regulation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound revealed that certain modifications enhanced its antimicrobial potency against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy, demonstrating significant zones of inhibition compared to control groups .

Case Study 2: Anticancer Potential

In a controlled experiment involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound .

Propriétés

IUPAC Name |

4-ethynyl-1,2-dioctoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O2/c1-4-7-9-11-13-15-19-25-23-18-17-22(6-3)21-24(23)26-20-16-14-12-10-8-5-2/h3,17-18,21H,4-5,7-16,19-20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYNXKFFNOKBSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C#C)OCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.